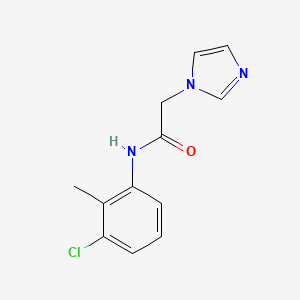
N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential as an anticancer agent. CI-994 belongs to the class of compounds known as histone deacetylase inhibitors (HDACi), which have been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to other chemotherapeutic agents. In
Mécanisme D'action
N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to changes in chromatin structure and gene expression, which can affect cell growth, differentiation, and survival. Inhibition of HDACs by N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide leads to the accumulation of acetylated histones, which can lead to changes in gene expression that promote apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits tumor growth, and sensitizes cells to other chemotherapeutic agents. In addition, N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the brain that can cause inflammation and damage to neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential as an anticancer agent, and its mechanism of action is well understood. However, there are also some limitations to using N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide in lab experiments. It has been shown to have low bioavailability and poor solubility, which can make it difficult to administer in vivo. In addition, it has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide. One area of focus is improving its bioavailability and solubility, which could lead to more effective administration in vivo. Another area of focus is identifying its off-target effects and developing more selective inhibitors of HDACs. Additionally, there is interest in exploring the potential of N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, there is ongoing research to understand the mechanisms by which N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide induces apoptosis and inhibits tumor growth, which could lead to the development of more effective cancer therapies.
Méthodes De Synthèse
N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-2-methylphenylamine with ethyl chloroacetate to form N-(3-chloro-2-methylphenyl)-2-chloroacetamide. This intermediate is then treated with imidazole to form N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide. The final product can be purified using various chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to other chemotherapeutic agents. In addition, N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a range of diseases.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-9-10(13)3-2-4-11(9)15-12(17)7-16-6-5-14-8-16/h2-6,8H,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBYITIOLFGQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



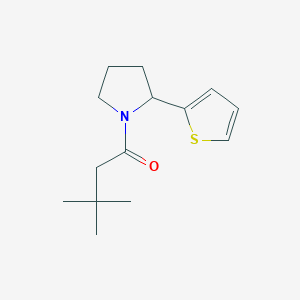

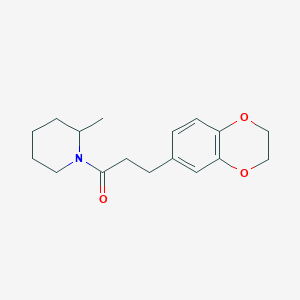
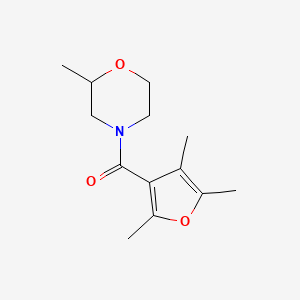
![Cyclohex-3-en-1-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7491965.png)
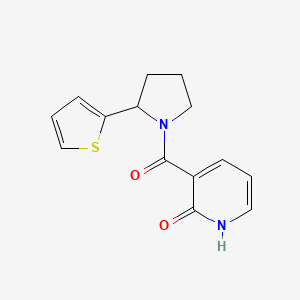
![2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide](/img/structure/B7491983.png)
![2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491994.png)
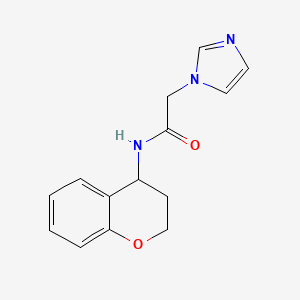
![2-[(3,4-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492023.png)
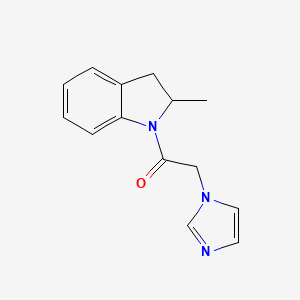
![2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)